molecular formula C22H23ClFN3O2S B2493838 (3-Fluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215574-64-3

(3-Fluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2493838
CAS No.: 1215574-64-3
M. Wt: 447.95
InChI Key: ZMGSWILTDXKZFT-UHFFFAOYSA-N
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Description

This compound is a piperazine-based derivative featuring a 3-fluorophenyl group, a thiazole ring substituted with a 4-methoxyphenyl moiety, and a hydrochloride salt. The structure combines a methanone bridge linking the fluorophenyl and piperazine groups, with the piperazine further functionalized by a thiazolylmethyl substituent. The 4-methoxyphenyl-thiazole component may enhance lipophilicity and metabolic stability, while the fluorine atom on the phenyl ring can influence electronic properties and binding affinity .

Properties

IUPAC Name

(3-fluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S.ClH/c1-28-19-7-5-16(6-8-19)20-15-29-21(24-20)14-25-9-11-26(12-10-25)22(27)17-3-2-4-18(23)13-17;/h2-8,13,15H,9-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGSWILTDXKZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Fluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H22ClF2N3O2S
  • Molecular Weight : 465.94 g/mol
  • CAS Number : 1215574-64-3

The biological activity of this compound can be attributed to its structural components, particularly the thiazole moiety and the piperazine ring. These structures are known to interact with various biological targets, influencing several pathways:

  • Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Anticonvulsant Properties : Some thiazole-based compounds have demonstrated anticonvulsant activity, potentially through modulation of neurotransmitter systems . The piperazine ring may contribute to this effect by enhancing binding affinity to specific receptors.
  • Antimicrobial Activity : Compounds with thiazole rings have been reported to possess antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or function .

Biological Activity Data

The following table summarizes relevant biological activities and findings associated with similar compounds or derivatives:

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntitumorThiazole derivative A1.61 ± 1.92
AnticonvulsantThiazole-integrated pyrrolidin derivative0.5
AntimicrobialThiazole derivative B31.25

Case Study 1: Antitumor Efficacy

A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The results indicated that compounds structurally similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting significant antitumor potential .

Case Study 2: Anticonvulsant Activity

Another research effort focused on synthesizing thiazole-containing compounds for anticonvulsant screening using the maximal electroshock seizure model in rodents. Compounds that incorporated the piperazine moiety showed promise in reducing seizure duration and frequency, indicating a potential therapeutic application in epilepsy management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Aryl-Thiazole Derivatives

and describe compounds 4 (chlorophenyl) and 5 (fluorophenyl), which share a thiazole core linked to dihydropyrazole and triazole groups. Key structural parallels with the target compound include:

  • Aryl-thiazole motif: Both feature fluorophenyl-thiazole components, but the target compound replaces the dihydropyrazole-triazole system with a piperazine-methanone group.
  • Halogen effects : Compound 4 (Cl) and 5 (F) exhibit isostructural crystallographic packing (triclinic, P̄1 symmetry) but differ in lattice adjustments due to halogen size. The target compound’s 3-fluorophenyl group may similarly influence molecular planarity and intermolecular interactions .

Table 1: Crystallographic and Structural Comparisons

Compound Core Structure Halogen Substituent Crystal Symmetry Conformational Notes
Target compound Piperazine-thiazole-methanone 3-Fluorophenyl Not reported Planar except for perpendicular fluorophenyl
Compound 4 () Dihydropyrazole-triazole 4-Chlorophenyl P̄1 Two independent molecules; planar + perpendicular fluorophenyl
Compound 5 () Dihydropyrazole-triazole 4-Fluorophenyl P̄1 Similar to 4 with lattice adjustments
Piperazine-Based Analogues with Varied Aryl Groups

and highlight MK37 (compound 21) , a thiophene-piperazine derivative with a trifluoromethylphenyl group. Key distinctions include:

  • Aryl substituents : The target compound’s 4-methoxyphenyl-thiazole vs. MK37’s trifluoromethylphenyl-thiophene. Methoxy groups enhance electron-donating capacity, while trifluoromethyl is strongly electron-withdrawing, affecting receptor binding and solubility .
  • Synthesis routes : MK37 uses HOBt/TBTU coupling agents for amide bond formation, whereas the target compound’s synthesis likely involves alkylation or nucleophilic substitution for piperazine functionalization.

Table 2: Pharmacophoric Group Comparisons

Compound Aryl Group Heterocycle Piperazine Functionalization Synthesis Method
Target compound 4-Methoxyphenyl Thiazole Thiazolylmethyl Likely alkylation/SN2
MK37 () Trifluoromethylphenyl Thiophene Carboxamide HOBt/TBTU-mediated coupling
Heterocyclic Diversity and Pharmacological Implications

and introduce compounds with triazolone () and pyrazoline () heterocycles. For example:

  • Compound 1 () contains a thiomorpholine-triazolone core, contrasting with the target compound’s thiazole-piperazine. Thiomorpholine may improve aqueous solubility, while triazolone offers hydrogen-bonding sites.
  • Pyrazoline derivatives () exhibit antitumor activity, suggesting that replacing the target compound’s thiazole with pyrazoline could shift biological activity from CNS targets to anticancer pathways .

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